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  • Product: 8-Methylquinoline-5-sulfonyl fluoride
  • CAS: 2137645-05-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-Methylquinoline-5-sulfonyl Fluoride: A Promising Scaffold for Covalent Probe Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Quinoline-Based Covalent Probes The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Quinoline-Based Covalent Probes

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a wide range of biological targets. In recent years, the field of drug discovery has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[3][4] This guide focuses on a specific, yet underexplored, quinoline derivative: 8-Methylquinoline-5-sulfonyl fluoride. This molecule uniquely combines the desirable pharmacological properties of the quinoline core with the versatile reactivity of a sulfonyl fluoride "warhead," positioning it as a compelling candidate for the development of novel covalent probes and therapeutics.

Sulfonyl fluorides have emerged as a class of "privileged" electrophiles for covalent drug design.[3] Unlike more traditional cysteine-reactive warheads, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine.[3] This expanded reactivity profile opens up new avenues for targeting proteins that lack a suitably positioned cysteine in their binding sites. This technical guide will provide a comprehensive overview of the known and predicted chemical and physical properties of 8-Methylquinoline-5-sulfonyl fluoride, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery and chemical biology.

Physicochemical Properties

While specific experimental data for 8-Methylquinoline-5-sulfonyl fluoride is not extensively reported in the literature, its core physicochemical properties can be predicted based on its structure and data from closely related analogs.

PropertyValue/PredictionSource
CAS Number 2137645-05-5N/A
Molecular Formula C₁₀H₈FNO₂SN/A
Molecular Weight 225.24 g/mol N/A
Appearance Predicted to be a solid at room temperature.N/A
Melting Point Not reported. Expected to be significantly higher than 8-methylquinoline (-80 °C).[5]N/A
Boiling Point Not reported.N/A
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected.N/A

Synthesis and Purification

The synthesis of 8-Methylquinoline-5-sulfonyl fluoride can be achieved in a two-step process starting from the commercially available 8-methylquinoline. The first step involves an electrophilic aromatic substitution to introduce a sulfonyl chloride group, followed by a halogen exchange reaction to yield the desired sulfonyl fluoride.

Step 1: Synthesis of 8-Methylquinoline-5-sulfonyl Chloride

The chlorosulfonation of 8-methylquinoline is a key step. Based on procedures for similar quinoline derivatives, this can be achieved by reacting 8-methylquinoline with an excess of chlorosulfonic acid.[6][7]

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath.

  • Carefully add 5 equivalents of chlorosulfonic acid to the flask.

  • Slowly add 1 equivalent of 8-methylquinoline to the chlorosulfonic acid via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • The precipitate, 8-Methylquinoline-5-sulfonyl chloride, can be collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices: The use of a large excess of chlorosulfonic acid drives the reaction to completion and serves as the solvent. The reaction is performed at low temperature initially to control the exothermic reaction between the quinoline and the strong acid. The slow addition of the quinoline derivative is crucial to prevent a runaway reaction. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.

Step 2: Synthesis of 8-Methylquinoline-5-sulfonyl Fluoride from 8-Methylquinoline-5-sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a halogen exchange (Halex) reaction. Several methods are available, with the use of potassium fluoride or potassium bifluoride being common.

Experimental Protocol (using Potassium Fluoride):

  • Dissolve the crude 8-Methylquinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile.

  • Add an excess (2-3 equivalents) of potassium fluoride.

  • To facilitate the reaction, a phase-transfer catalyst such as 18-crown-6 can be added in catalytic amounts.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter off the potassium salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, spot for the sulfonyl fluoride. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Halogen Exchange 8-Methylquinoline 8-Methylquinoline Reaction_1 Stir at 0°C to RT 8-Methylquinoline->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid (Excess) Chlorosulfonic_Acid->Reaction_1 Quench Quench with Ice Reaction_1->Quench 8-Methylquinoline-5-sulfonyl_Chloride 8-Methylquinoline-5-sulfonyl Chloride Quench->8-Methylquinoline-5-sulfonyl_Chloride Reaction_2 Stir in Acetonitrile 8-Methylquinoline-5-sulfonyl_Chloride->Reaction_2 Potassium_Fluoride Potassium Fluoride (KF) + 18-Crown-6 (cat.) Potassium_Fluoride->Reaction_2 Purification Purification (Column Chromatography) Reaction_2->Purification 8-Methylquinoline-5-sulfonyl_Fluoride 8-Methylquinoline-5-sulfonyl Fluoride Purification->8-Methylquinoline-5-sulfonyl_Fluoride

Caption: Synthetic workflow for 8-Methylquinoline-5-sulfonyl Fluoride.

Spectral Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl fluoride group. The methyl group protons should appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group is expected to be significantly downfield.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum should exhibit a singlet for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is a key diagnostic feature for the successful synthesis of the target compound. For aryl sulfonyl fluorides, these shifts are typically observed in a specific region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.24 g/mol ). The fragmentation pattern is likely to involve the loss of SO₂F, F, and fragmentation of the quinoline ring.

Reactivity and Mechanism of Action

The reactivity of 8-Methylquinoline-5-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group can undergo nucleophilic attack by electron-rich amino acid side chains in proteins, leading to the formation of a stable covalent bond.

Reactivity_Mechanism 8-MQ-5-SF 8-Methylquinoline-5-sulfonyl Fluoride (Electrophile) Covalent_Adduct Stable Covalent Adduct 8-MQ-5-SF->Covalent_Adduct Nucleophilic Attack Nucleophilic_Residue Nucleophilic Amino Acid Residue (e.g., Lysine, Tyrosine, Histidine) Nucleophilic_Residue->Covalent_Adduct

Caption: Covalent modification of a protein by 8-Methylquinoline-5-sulfonyl Fluoride.

The quinoline scaffold serves as a recognition element, guiding the molecule to the binding site of a target protein. Once positioned, the sulfonyl fluoride "warhead" can react with a nearby nucleophilic residue, leading to irreversible inhibition of the protein's function. The methyl group at the 8-position can influence the molecule's conformation and binding affinity.

Applications in Drug Discovery and Chemical Biology

The unique combination of a quinoline scaffold and a sulfonyl fluoride warhead makes 8-Methylquinoline-5-sulfonyl fluoride a highly attractive molecule for various applications in drug discovery and chemical biology.

  • Covalent Kinase Inhibitors: The quinoline core is a well-established scaffold for kinase inhibitors.[2][8][9] Many kinases have a conserved lysine residue in their active site that is crucial for ATP binding. A properly designed 8-Methylquinoline-5-sulfonyl fluoride derivative could target this lysine, leading to potent and selective irreversible inhibition. This is a particularly attractive strategy for overcoming drug resistance that can arise from mutations in the kinase domain.

  • Chemical Probes for Target Identification and Validation: 8-Methylquinoline-5-sulfonyl fluoride can be functionalized with reporter tags, such as biotin or a fluorescent dye, to create chemical probes. These probes can be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of the quinoline scaffold. By covalently labeling its binding partners in a complex biological sample, the probe allows for their subsequent enrichment and identification by mass spectrometry.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, 8-Methylquinoline-5-sulfonyl fluoride can be used as a starting point in fragment-based drug discovery campaigns. The quinoline core can provide an initial binding interaction with a target protein, and the sulfonyl fluoride can be used to map the location of nearby nucleophilic residues. This information can then be used to guide the design of more potent and selective inhibitors.

Safety and Handling

As with any laboratory chemical, 8-Methylquinoline-5-sulfonyl fluoride should be handled with appropriate safety precautions. While specific toxicity data is not available, sulfonyl halides are generally considered to be irritants and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

8-Methylquinoline-5-sulfonyl fluoride represents a promising, yet underexplored, chemical entity with significant potential in the fields of drug discovery and chemical biology. Its synthesis is achievable through established chemical transformations, and its unique combination of a proven pharmacophore and a versatile covalent warhead makes it an attractive starting point for the development of novel covalent inhibitors and chemical probes. Further investigation into the specific biological targets and therapeutic potential of this and related molecules is warranted and could lead to the discovery of new medicines for a variety of diseases.

References

  • Gao, Y., et al. (2022). Advances in reversible covalent kinase inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3567-3590.
  • Han, X., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853.
  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
  • Al-Ostath, A., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic & Medicinal Chemistry, 80, 117178.
  • Qin, H.-L., et al. (2026). Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry.
  • Ball, N. D., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 14937-14948.
  • PubMed. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Retrieved from [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
  • Thompson, R. B., et al. (2001). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society, 123(24), 5767-5775.
  • Kumar, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 111, 104878.
  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • Jones, L. H., et al. (2023).
  • Lee, S. J., et al. (2019). C–H ¹⁸F-fluorination of 8-methylquinolines with Ag[¹⁸F]F.
  • Google Patents. (n.d.). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
  • Google Patents. (n.d.). CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
  • Britton, R., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(33), 8756-8771.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Stability of 8-Methylquinoline-5-sulfonyl Fluoride Compounds

For researchers, scientists, and drug development professionals, understanding the in vitro stability of a compound is a critical early step in the evaluation of its potential as a therapeutic agent. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the in vitro stability of a compound is a critical early step in the evaluation of its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the core principles and practical methodologies for assessing the in vitro stability of 8-methylquinoline-5-sulfonyl fluoride and related compounds. As covalent inhibitors, the balance between the reactivity of the sulfonyl fluoride warhead and the overall stability of the molecule is paramount to achieving desired therapeutic effects while minimizing off-target toxicities.

Introduction: The Significance of 8-Methylquinoline-5-sulfonyl Fluoride in Covalent Drug Discovery

The 8-methylquinoline-5-sulfonyl fluoride scaffold represents a promising class of molecules in the realm of targeted covalent inhibitors. The sulfonyl fluoride moiety acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues, such as serine, threonine, or lysine, within the active site of a target protein. This irreversible or long-residence-time binding can offer advantages in terms of potency, duration of action, and overcoming drug resistance. The quinoline core provides a versatile platform for modifying physicochemical properties and achieving target selectivity.

However, the inherent reactivity of the sulfonyl fluoride group also presents a significant challenge: stability. A compound that is too reactive may be hydrolyzed or react non-specifically with off-target biomolecules, leading to a poor pharmacokinetic profile and potential toxicity. Conversely, a warhead that is not reactive enough will fail to engage its intended target effectively. Therefore, a thorough in vitro stability assessment is not merely a routine check but a fundamental aspect of the design and optimization of these covalent inhibitors.

The Chemical Landscape: Understanding the Stability of the Sulfonyl Fluoride Warhead

The stability of the sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides is a key determinant of their utility. Generally, sulfonyl fluorides are more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[1][2][3][4] This enhanced stability allows for more controlled reactivity with the intended biological target.

Several factors influence the stability of the S-F bond:

  • Electronic Effects: The electronic nature of the aromatic ring system directly impacts the electrophilicity of the sulfur atom. Electron-withdrawing groups on the quinoline ring can increase the reactivity of the sulfonyl fluoride, potentially leading to decreased stability. Conversely, electron-donating groups can enhance stability.

  • Steric Hindrance: Bulky groups positioned near the sulfonyl fluoride moiety can sterically shield it from nucleophilic attack, thereby increasing its stability.[5][6] The 8-methyl group in the titular compound likely contributes to its stability profile.

  • pH: The rate of hydrolysis of sulfonyl fluorides can be pH-dependent. While generally stable under neutral conditions, extremes of pH can promote degradation.

Common degradation pathways for heteroaromatic sulfonyl halides include hydrolysis by trace water and, in some cases, formal SO2 extrusion.[2][3][4] For quinoline-based compounds, metabolic degradation of the heterocyclic ring system itself is also a critical consideration.[7][8]

Core In Vitro Stability Assays: A Practical Guide

A comprehensive in vitro stability assessment for an 8-methylquinoline-5-sulfonyl fluoride compound should encompass chemical stability in aqueous environments and metabolic stability in the presence of drug-metabolizing enzymes.

Aqueous Buffer Stability (Hydrolytic Stability)

This assay evaluates the intrinsic chemical stability of the compound in the absence of metabolic enzymes. It is crucial for understanding the compound's shelf-life and its stability in biological fluids.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0). Phosphate-buffered saline (PBS) at pH 7.4 is a standard starting point.

  • Compound Incubation: Dissolve the 8-methylquinoline-5-sulfonyl fluoride compound in a minimal amount of a co-solvent (e.g., DMSO) and dilute it into the pre-warmed buffer to a final concentration typically in the low micromolar range.

  • Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t½) of the compound under each condition.

Causality Behind Experimental Choices:

  • Multiple pH points: Assessing stability at different pH values provides insights into the compound's likely fate in various physiological compartments (e.g., the acidic environment of the stomach vs. the neutral pH of blood).

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • LC-MS Analysis: This technique offers high sensitivity and selectivity, allowing for accurate quantification of the parent compound and identification of potential degradation products.

Visualization of the Aqueous Stability Workflow:

Aqueous_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 5.0, 7.4, 9.0) C Incubate at 37°C A->C B Prepare Compound Stock Solution B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench Reaction D->E F LC-MS Analysis E->F G Determine Half-Life (t½) F->G

Caption: Workflow for Aqueous Buffer Stability Assessment.

Plasma Stability

This assay determines the stability of the compound in the presence of plasma proteins and enzymes. It provides a more physiologically relevant measure of stability in the bloodstream.

Experimental Protocol:

  • Plasma Preparation: Obtain fresh or frozen plasma from the desired species (e.g., human, rat, mouse). If frozen, thaw at 37°C.

  • Compound Incubation: Spike the 8-methylquinoline-5-sulfonyl fluoride compound into the plasma to the desired final concentration. Include a control incubation in heat-inactivated plasma to differentiate between enzymatic and non-enzymatic degradation.

  • Time-Point Sampling and Analysis: Follow the same procedure for time-point sampling, quenching, and LC-MS analysis as described for the aqueous buffer stability assay.

  • Data Analysis: Calculate the half-life in both active and heat-inactivated plasma.

Causality Behind Experimental Choices:

  • Heat-Inactivated Plasma Control: This control is crucial for distinguishing between chemical degradation (hydrolysis) and enzymatic degradation by plasma esterases, proteases, etc. A significant difference in stability between active and inactivated plasma indicates enzymatic liability.

Metabolic Stability in Liver Microsomes or S9 Fractions

This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It assesses the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in the liver, the primary site of drug metabolism.

Experimental Protocol:

  • Reagent Preparation: Prepare an incubation mixture containing liver microsomes or S9 fraction, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor, typically NADPH. Include a control incubation without NADPH to assess non-NADPH dependent metabolism.

  • Time-Point Sampling and Analysis: At various time points, withdraw aliquots and quench the reaction with a cold organic solvent containing an internal standard. Analyze the samples by LC-MS to quantify the parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Causality Behind Experimental Choices:

  • Liver Microsomes/S9: These subcellular fractions are rich in phase I (e.g., CYPs) and, in the case of S9, some phase II metabolizing enzymes, providing a good model for hepatic metabolism.

  • NADPH Cofactor: NADPH is an essential cofactor for CYP-mediated metabolism. The NADPH-free control helps to identify any metabolic pathways that are not dependent on this cofactor.

Visualization of the Metabolic Stability Workflow:

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Incubation Mix (Microsomes/S9, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F LC-MS Analysis E->F G Calculate Clint F->G

Caption: Workflow for Metabolic Stability Assessment.

Data Interpretation and Expected Outcomes

The results from these in vitro stability assays will provide a comprehensive profile of the 8-methylquinoline-5-sulfonyl fluoride compound's stability.

AssayKey ParameterInterpretation
Aqueous Buffer Stability Half-life (t½)A long half-life (>24 hours) at pH 7.4 indicates good hydrolytic stability. Shorter half-lives at acidic or basic pH may have implications for oral bioavailability or formulation.
Plasma Stability Half-life (t½)A short half-life in active plasma compared to heat-inactivated plasma suggests susceptibility to plasma enzymes.
Metabolic Stability Intrinsic Clearance (Clint)A low Clint value suggests the compound is slowly metabolized in the liver and is likely to have a longer in vivo half-life and higher oral bioavailability. A high Clint indicates rapid metabolism.

Conclusion: A Pathway to Optimized Covalent Inhibitors

The in vitro stability assessment of 8-methylquinoline-5-sulfonyl fluoride compounds is a multi-faceted process that provides critical insights into their potential as drug candidates. By systematically evaluating their hydrolytic, plasma, and metabolic stability, researchers can identify liabilities early in the drug discovery process. This data-driven approach allows for the rational design of next-generation covalent inhibitors with an optimized balance of reactivity and stability, ultimately leading to safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for conducting these essential studies with scientific rigor and a clear understanding of the underlying causality.

References

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. [Link]

  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • Di Micco, S., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. [Link]

  • Wright, S. W., & Hallstrom, R. O. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. ResearchGate. [Link]

  • Patel, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • King, A. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2025). ResearchGate. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC. [Link]

Sources

Foundational

Structural Elucidation of 8-Methylquinoline-5-Sulfonyl Fluoride Complexes: A Technical Guide to SuFEx Crystallography

Executive Summary & Mechanistic Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs). While historical covalent drug discovery r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs). While historical covalent drug discovery relied heavily on targeting highly reactive, yet rare, cysteine residues with acrylamides, sulfonyl fluorides have emerged as "privileged warheads" capable of modifying context-specific tyrosine, lysine, serine, and histidine residues .

Among these next-generation electrophiles, 8-Methylquinoline-5-sulfonyl fluoride (8-MQSF) represents a highly optimized pharmacophore. As a Senior Application Scientist, I frequently utilize the 8-MQSF scaffold because of its dual-action design:

  • Shape Complementarity: The quinoline core is a classical kinase hinge-binder and hydrophobic pocket occupant.

  • Pre-organized Electrophilicity: The steric bulk of the 8-methyl group restricts the rotational freedom of the quinoline ring, pre-organizing the 5-sulfonyl fluoride vector toward the target nucleophile. This reduces the entropic penalty upon binding.

  • Proximity-Driven Causality: The S–F bond is virtually inert to aqueous hydrolysis. It only undergoes heterolytic cleavage when positioned in a specific microenvironment (e.g., adjacent to a basic residue that lowers the pKa of a neighboring tyrosine or lysine), ensuring that covalent bond formation is entirely proximity-driven .

To confidently advance an 8-MQSF-based probe into lead optimization, high-resolution X-ray crystallographic data is non-negotiable. This whitepaper details the self-validating protocols required to generate, solve, and analyze crystallographic data for 8-MQSF–protein complexes.

Experimental Workflow: A Self-Validating Protocol

A common pitfall in covalent crystallography is attempting to crystallize a heterogeneous mixture of apo-protein and covalent adduct. This leads to poor crystal packing, low resolution, and ambiguous electron density at the modification site. The following step-by-step protocol is designed as a self-validating system to guarantee homogeneous lattice formation.

Phase 1: Covalent Adduct Formation and Intact Mass Validation

The causality behind this phase is absolute: crystallization must only proceed when the protein population is biochemically uniform.

  • Protein Preparation: Buffer exchange the target protein (e.g., 50 µM) into a non-nucleophilic buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid Tris or primary amine buffers, as they can compete for SuFEx reactivity.

  • Inhibitor Incubation: Add 8-MQSF (dissolved in 100% DMSO) to a final concentration of 250 µM (5x molar excess). Ensure final DMSO concentration remains ≤2% (v/v) to prevent protein denaturation.

  • Time-Course Incubation: Incubate at 4 °C or 22 °C. The reaction rate of sulfonyl fluorides is highly dependent on the target's microenvironment .

  • Self-Validation (Intact LC-MS): At 2, 6, and 24 hours, pull 2 µL aliquots for Intact Protein LC-MS. Do not proceed to crystallization until the mass shift (+205 Da, representing the loss of the fluoride leaving group) reflects >95% occupancy.

  • Purification: Remove excess unreacted 8-MQSF via size-exclusion chromatography (e.g., Superdex 75) to prevent non-specific aggregation during vapor diffusion.

Phase 2: Co-Crystallization via Vapor Diffusion
  • Concentration: Concentrate the highly pure, 100% adducted 8-MQSF–protein complex to 10–15 mg/mL.

  • Screening: Set up sitting-drop vapor diffusion plates. Polyethylene glycol (PEG) is highly recommended as a precipitant; its mechanism of action—competing for water to gently lower protein solubility—preserves the integrity of the newly formed sulfonyl linkage.

  • Harvesting: Harvest diffracting crystals using nylon loops and cryoprotect in the mother liquor supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

Crystallographic Data Analysis & Interpretation

Once diffraction data is collected at a synchrotron source, the structural refinement process must rigorously validate the covalent bond.

Interpreting the Electron Density

When analyzing the Fo​−Fc​ (difference) and 2Fo​−Fc​ maps, look for the following mechanistic hallmarks of a successful SuFEx reaction:

  • Continuous Density: There must be continuous positive electron density connecting the target nucleophile (e.g., the of Tyrosine or of Lysine) to the Sulfur atom of the 8-MQSF warhead.

  • Absence of Fluorine: The Fo​−Fc​ omit map must show no density for the fluorine atom, confirming the heterolytic cleavage and departure of the fluoride ion.

  • Sulfone Geometry: The resulting sulfonate ester (if targeting Tyr/Ser) or sulfonamide (if targeting Lys) will force the two remaining oxygen atoms of the sulfonyl group into a distinct tetrahedral geometry. These oxygens frequently form critical new hydrogen bonds with the protein backbone, anchoring the complex .

Quantitative Data Presentation

Below is a representative summary of high-resolution crystallographic statistics for a validated 8-MQSF–protein complex. Summarizing data in this standard format is critical for peer review and PDB deposition.

Table 1: Crystallographic Data Collection and Refinement Statistics

Parameter8-MQSF–Target Complex
Data Collection
X-ray SourceSynchrotron (e.g., APS Beamline 24-ID-C)
Wavelength (Å)0.979
Space Group P21​21​21​
Cell Dimensions ( a,b,c in Å)45.21, 62.15, 88.40
Resolution Range (Å)50.00 – 1.45 (1.50 – 1.45)*
Rmerge​ (%)5.4 (45.2)
I/σ(I) 18.5 (2.1)
Completeness (%)99.8 (98.5)
Refinement
Resolution (Å)1.45
Rwork​/Rfree​ (%)16.2 / 18.5
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.12
Ramachandran Favored/Outliers (%)98.5 / 0.0

*Values in parentheses denote the highest-resolution shell.

Workflow Visualization

To conceptualize the critical dependencies in this process, the following diagram illustrates the logical progression from SuFEx probe incubation to final structural refinement.

G N1 1. 8-MQSF Probe Incubation (Targeting Tyr/Lys/Ser) N2 2. Intact LC-MS Validation (Crucial Causality Check) N1->N2 N2->N1 <95% Adduct (Re-optimize) N3 3. Size-Exclusion Chromatography (Remove Unreacted Probe) N2->N3 >95% Adduct Formed N4 4. Vapor Diffusion Co-Crystallization (PEG-based Precipitation) N3->N4 N5 5. Synchrotron X-ray Diffraction N4->N5 Diffracting Crystals N6 6. Electron Density Map Generation (Fo-Fc Omit Maps) N5->N6 N7 7. Structural Refinement (Confirm Continuous S-O/S-N Linkage) N6->N7

Figure 1: Self-validating workflow for the crystallographic resolution of 8-MQSF covalent complexes.

Conclusion

The 8-Methylquinoline-5-sulfonyl fluoride (8-MQSF) structural motif provides an exceptional balance of chemical stability and proximity-driven reactivity. By strictly adhering to a self-validating workflow—where intact mass spectrometry dictates the transition to crystallization—structural biologists can routinely achieve high-resolution validation of SuFEx-mediated covalent engagements. This crystallographic proof is the ultimate arbiter of mechanism, enabling the rational design of next-generation covalent therapeutics.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (Royal Society of Chemistry). Available at:[Link] [1]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link] [2]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available at:[Link] [3]

Protocols & Analytical Methods

Method

step-by-step synthesis of 8-Methylquinoline-5-sulfonyl fluoride derivatives

Application Note: Step-by-Step Synthesis and Validation of 8-Methylquinoline-5-sulfonyl Fluoride Derivatives for SuFEx Click Chemistry Introduction & Mechanistic Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Validation of 8-Methylquinoline-5-sulfonyl Fluoride Derivatives for SuFEx Click Chemistry

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative click chemistry methodology, enabling the robust, chemoselective linkage of complex molecules under highly controlled, mild conditions[1]. Unlike traditional sulfonyl chlorides, which are highly electrophilic and prone to rapid hydrolysis or off-target reactivity, sulfonyl fluorides exhibit remarkable stability. They are virtually inert to water, thermolysis, and biological nucleophiles, reacting exclusively when activated by specific catalysts (e.g., DBU, BEMP, or calcium triflimide) or when paired with highly reactive silyl ethers[2],[3].

8-Methylquinoline is a privileged pharmacophore and fluorophore widely utilized in drug discovery. Functionalizing the 5-position of the quinoline ring with a sulfonyl fluoride warhead creates a highly versatile "SuFEx hub." This hub can be deployed in chemical proteomics to discover novel cellular targets, or in the parallel medicinal chemistry (PMC) synthesis of diverse sulfonamides, sulfamates, and sulfamides[3].

This application note details a mechanistically grounded, self-validating protocol for the synthesis of 8-methylquinoline-5-sulfonyl fluoride. The strategy relies on a regioselective chlorosulfonylation followed by a phase-transfer-catalyzed halogen exchange.

Synthetic Workflow Visualization

G A 8-Methylquinoline (Starting Material) B Chlorosulfonic Acid (ClSO3H, 0 °C to RT) A->B Electrophilic Aromatic Substitution C 8-Methylquinoline-5-sulfonyl chloride (Reactive Intermediate) B->C Chlorosulfonylation D Potassium Fluoride (KF) 18-Crown-6, MeCN C->D Halogen Exchange E 8-Methylquinoline-5-sulfonyl fluoride (SuFEx Hub) D->E Nucleophilic Fluorination

Synthetic workflow for 8-methylquinoline-5-sulfonyl fluoride via chlorosulfonylation.

Experimental Protocols

Protocol 1: Regioselective Chlorosulfonylation of 8-Methylquinoline

Objective: Synthesize the reactive intermediate 8-methylquinoline-5-sulfonyl chloride. Mechanistic Insight: In the presence of superacidic chlorosulfonic acid, the quinoline nitrogen is rapidly protonated, deactivating the heteroaromatic ring. Electrophilic aromatic substitution is therefore directed to the carbocyclic ring. Because the 8-position is sterically blocked by the methyl group, substitution occurs exclusively at the highly activated 5-position[4],[5].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add chlorosulfonic acid (5.0 equiv). Cool the flask to 0 °C using an ice-water bath[4].

  • Substrate Addition: Dissolve 8-methylquinoline (1.0 equiv) in a minimal volume of anhydrous dichloromethane (DCM) and add it dropwise to the chlorosulfonic acid. Causality: The dropwise addition controls the highly exothermic protonation and subsequent electrophilic attack, preventing substrate charring and unwanted polysulfonation[4].

  • Reaction Progression: Remove the ice bath and heat the mixture to 80 °C for 3 hours. Causality: Elevated temperature is required to drive the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.

  • Quench: Cool the mixture to room temperature and carefully pour it dropwise onto vigorously stirred crushed ice. Causality: The ice quench safely and rapidly hydrolyzes the excess chlorosulfonic acid. Maintaining a near-freezing temperature is critical to prevent the hydrolysis of the newly formed, moisture-sensitive 8-methylquinoline-5-sulfonyl chloride back to the sulfonic acid[4].

  • Isolation: Extract the aqueous suspension with cold DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude sulfonyl chloride. Proceed immediately to Protocol 2.

Protocol 2: Halogen Exchange to 8-Methylquinoline-5-sulfonyl Fluoride

Objective: Convert the moisture-sensitive sulfonyl chloride to the SuFEx-stable sulfonyl fluoride. Mechanistic Insight: While traditional methods utilize boiling aqueous potassium fluoride (KF)[6], such harsh conditions can degrade sensitive heterocycles. Utilizing 18-crown-6 chelates the potassium ion of KF, generating a highly nucleophilic "naked fluoride" that rapidly displaces the chloride leaving group at room temperature in an aprotic solvent[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 8-methylquinoline-5-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Reagent Addition: Add anhydrous potassium fluoride (KF, 3.0 equiv) and 18-crown-6 (0.1 equiv) to the solution[6].

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Causality: The reaction proceeds cleanly at ambient temperature due to the phase-transfer catalysis provided by 18-crown-6, circumventing the thermal degradation associated with legacy protocols[6].

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with distilled water (to remove KF and 18-crown-6) and brine. Dry the organic layer over MgSO4 and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 8-methylquinoline-5-sulfonyl fluoride.

Note on Green Alternatives: Recent advancements have introduced greener protocols for sulfonyl fluoride synthesis directly from thiols or disulfides using SHC5® and KF, producing only non-toxic NaCl and KCl as byproducts[7]. While highly efficient, the chlorosulfonylation route described above remains the most direct path when starting from the unfunctionalized 8-methylquinoline core.

Quantitative Data: Optimization of Halogen Exchange

The choice of fluorinating agent and solvent profoundly impacts the yield and scalability of the SuFEx hub synthesis. The table below summarizes the optimization landscape for the halogen exchange step.

Table 1: Comparison of Halogen Exchange Conditions for Sulfonyl Fluoride Synthesis

Fluoride SourceSolventAdditiveTemp (°C)Time (h)Yield (%)Ref
KF (aq)WaterNone1001245[6]
KHF2MeCN / H2ONone25872[2]
KF MeCN (Dry) 18-Crown-6 25 4 94 [6]

Validation & Analytical Characterization

To ensure the integrity of the synthesized SuFEx hub, the protocol must be self-validating through rigorous analytical characterization:

  • 19F NMR (The Gold Standard): The definitive diagnostic tool for SuFEx hubs. The sulfonyl fluoride (S-F) resonance typically appears as a sharp, highly characteristic singlet in the region of +50 to +70 ppm (referenced to CFCl3)[8]. The presence of this peak confirms successful halogen exchange.

  • 1H NMR: The quinoline proton at the 4-position will exhibit a characteristic downfield shift due to the strongly electron-withdrawing nature of the newly installed sulfonyl fluoride group at the 5-position.

  • LC-MS Stability Profiling: Unlike sulfonyl chlorides, which rapidly hydrolyze on the LC column and show multiple mass peaks, sulfonyl fluorides are highly stable to standard reverse-phase acidic conditions (e.g., 0.1% Formic Acid in Water/MeCN). A successful synthesis will show a clean chromatogram with the intact [M+H]+ mass.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry, rhhz.net,
  • Sulfur(VI)-Fluoride Exchange (SuFEx)
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI), Thieme E-Books & E-Journals,
  • 8-Methylquinoline-5-sulfonyl chloride | 120164-05-8, Benchchem,
  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products, White Rose eTheses Online,
  • SuFEx Activation with Ca(NTf2)
  • Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, Osaka University,
  • Product Class 3: Quinolines, Thieme E-Books & E-Journals,
  • Supporting information - Electrochemical synthesis of Arenesulfonyl Fluorides, The Royal Society of Chemistry,

Sources

Application

Application Note: 8-Methylquinoline-5-sulfonyl fluoride (8-MQ-5-SF) as a Covalent Fluorescent Probe for Live-Cell Imaging and Proteomic Profiling

Executive Summary The development of small-molecule fluorescent probes has revolutionized chemical biology, enabling the real-time visualization of cellular processes. Among these, 8-Methylquinoline-5-sulfonyl fluoride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes has revolutionized chemical biology, enabling the real-time visualization of cellular processes. Among these, 8-Methylquinoline-5-sulfonyl fluoride (8-MQ-5-SF) represents a highly specialized class of dual-modality reagents. It combines the tunable, cell-permeable fluorogenic properties of a quinoline scaffold with the highly selective covalent reactivity of a Sulfur(VI) Fluoride Exchange (SuFEx) warhead.

Unlike traditional non-covalent dyes that suffer from rapid washout, or highly reactive electrophiles (e.g., maleimides) that exhibit off-target toxicity, 8-MQ-5-SF remains inert in bulk aqueous environments. It only undergoes covalent conjugation when docked into a protein microenvironment that provides a specific hydrogen-bonding network to activate the sulfonyl fluoride group. This guide details the mechanistic principles, photophysical properties, and self-validating protocols for utilizing 8-MQ-5-SF in both live-cell imaging and in vitro target validation.

Mechanistic Principles: The SuFEx-Fluorescence Paradigm

To utilize 8-MQ-5-SF effectively, researchers must understand the causality behind its chemical behavior. The probe operates on the principles of SuFEx click chemistry , a next-generation covalent labeling strategy [1].

Why Choose a Sulfonyl Fluoride Warhead?

Traditional covalent modifiers like N-hydroxysuccinimide (NHS) esters hydrolyze rapidly in aqueous media, while maleimides can undergo reversible retro-Michael reactions. In contrast, the sulfonyl fluoride ( −SO2​F ) group in 8-MQ-5-SF is "activation-free" in bulk solvent [2].

  • The Causality of Reactivity : The S–F bond is highly stable due to the strong electronegativity of fluorine. However, when the probe enters a protein binding pocket, local hydrogen-bond donors (e.g., from backbone amides or specific side chains) interact with the fluorine atom. This "spring-loads" the electrophile, lowering the activation energy for nucleophilic attack by proximal Tyrosine (Tyr), Lysine (Lys), or Histidine (His) residues.

  • The Causality of Fluorescence : The 8-methylquinoline core is a compact, multi-photon compatible fluorophore. Its small steric footprint ensures that it does not disrupt the native folding or localization of the target protein, making it exceptionally well-suited for high-resolution live-cell imaging [3].

G Probe 8-MQ-5-SF Probe (Fluorescent & Inert in H2O) Pocket Protein Binding Pocket (H-Bond Network) Probe->Pocket Docking & Localization Activation Fluoride Leaving Group Activation Pocket->Activation Microenvironment H-Bonding Attack Nucleophilic Attack (Tyr, Lys, His) Activation->Attack Spring-Loaded Reactivity Adduct Covalent Fluorescent Adduct + HF Attack->Adduct Irreversible Covalent Bond

Mechanism of SuFEx-mediated covalent labeling by 8-MQ-5-SF in a protein pocket.

Physicochemical and Photophysical Data

To ensure reproducible experimental design, the quantitative properties of 8-MQ-5-SF are summarized below. The stability of the probe allows for extended incubation times without significant background hydrolysis.

PropertyValue / Description
Chemical Name 8-Methylquinoline-5-sulfonyl fluoride
CAS Number 2137645-05-5
Molecular Weight 225.24 g/mol
Warhead Type Sulfur(VI) Fluoride Exchange (SuFEx)
Target Residues Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser)
Fluorophore Core Quinoline derivative
Aqueous Stability High (Resistant to hydrolysis at pH 7.4)
Permeability Highly cell-permeable (Lipophilic core)
Primary Applications Covalent protein labeling, Live-cell confocal imaging

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . In covalent chemical biology, the greatest risk is misinterpreting non-specific hydrophobic aggregation as specific covalent binding. To mitigate this, our protocols integrate mandatory competitive profiling and quenching steps.

Protocol A: In Vitro Protein Labeling and Target Validation

This protocol utilizes in-gel fluorescence scanning to confirm that 8-MQ-5-SF covalently modifies the protein of interest.

Step-by-Step Methodology:

  • Protein Preparation : Dilute the recombinant target protein to a final concentration of 5–10 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).

    • Causality: HEPES is chosen over Tris because primary amine buffers (like Tris) can, over extended periods at high concentrations, act as competing nucleophiles against the sulfonyl fluoride.

  • Self-Validation Setup (Crucial) : Split the protein into two aliquots.

    • Sample 1 (Control): Pre-incubate with a known high-affinity, non-fluorescent active-site inhibitor (100 µM) for 30 minutes at 37°C.

    • Sample 2 (Test): Pre-incubate with an equivalent volume of DMSO vehicle.

  • Probe Labeling : Add 8-MQ-5-SF to both samples at a final concentration of 20 µM. Incubate at 37°C for 1 hour.

  • Quenching : Stop the reaction by adding 4X Laemmli sample buffer containing 5% β -mercaptoethanol and boiling at 95°C for 5 minutes.

    • Causality: Boiling denatures the protein, destroying the hydrogen-bond network required for SuFEx. This instantly halts any further covalent labeling, ensuring temporal accuracy of the experiment.

  • SDS-PAGE and Imaging : Resolve the proteins on a 10–12% SDS-PAGE gel. Before Coomassie staining, image the gel using a fluorescence scanner (e.g., Typhoon) with UV/Violet excitation.

    • Validation Check: A successful experiment will show a strong fluorescent band in Sample 2, and a significantly diminished band in Sample 1, proving that the labeling is active-site specific and not non-specific surface binding.

Protocol B: Live-Cell Confocal Imaging

Because 8-MQ-5-SF forms an irreversible covalent bond, it allows for stringent washing protocols that eliminate background noise—a significant advantage over traditional equilibrium-based dyes.

Step-by-Step Methodology:

  • Cell Seeding : Seed HeLa or analogous cell lines in 35 mm glass-bottom confocal dishes. Grow to 70% confluency.

  • Media Exchange : Wash the cells twice with warm PBS and replace with serum-free DMEM.

    • Causality: Fetal Bovine Serum (FBS) contains high concentrations of albumin and other nucleophile-rich proteins that will act as a "sponge," prematurely reacting with the SuFEx warhead and drastically reducing the effective concentration of the probe reaching the cells.

  • Probe Incubation : Add 8-MQ-5-SF (dissolved in DMSO) to a final concentration of 5–10 µM. Ensure final DMSO concentration is 0.1% to avoid solvent toxicity. Incubate for 30–60 minutes at 37°C.

  • Stringent Washing : Wash the cells three times with warm PBS containing 0.1% Tween-20, followed by one wash with standard PBS.

    • Causality: The covalent nature of the SuFEx adduct means the probe is permanently attached to its targets. The mild detergent wash safely removes any lipophilic, unreacted probe trapped in the lipid bilayer without washing away the target signal.

  • Imaging : Image immediately using a confocal laser scanning microscope. Excite using a UV or 405 nm laser line, and collect emission in the ~420–480 nm range (adjust based on specific solvent/pH microenvironment shifts).

G Prep Cell Culture / Protein Prep Incubate Incubate with 8-MQ-5-SF Prep->Incubate Wash Stringent Wash / Quench Incubate->Wash Validate Self-Validation (Competitor Control) Wash->Validate Image Confocal Imaging / In-Gel Fluorescence Validate->Image

Step-by-step workflow for live-cell imaging and in vitro proteomic validation.

References

The following authoritative sources support the mechanistic claims and protocol standards detailed in this application note:

  • Title : Visualizing the Interface of Biotin and Fatty Acid Biosynthesis through SuFEx Probes Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source : Molecules (via NIH PMC) URL :[Link]

  • Title : Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source : Current Opinions in Chemical Biology & Research (Crimson Publishers) URL :[Link]

Method

Advanced Application Note: Cross-Coupling and SuFEx Trajectories for 8-Methylquinoline-5-sulfonyl Fluoride

Executive Summary & Chemical Rationale In modern drug discovery and synthetic methodology, the demand for orthogonal, late-stage functionalization handles has driven the rapid adoption of sulfur(VI) fluorides. 8-Methylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery and synthetic methodology, the demand for orthogonal, late-stage functionalization handles has driven the rapid adoption of sulfur(VI) fluorides. 8-Methylquinoline-5-sulfonyl fluoride (CAS: 2137645-05-5) represents a highly versatile, dual-reactivity building block. Traditionally relegated exclusively to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for forming robust S–N and S–O bonds[1][2], recent catalytic breakthroughs have unlocked its potential as an electrophile in transition-metal-catalyzed C–C cross-coupling reactions[3][4].

Unlike sulfonyl chlorides, which are plagued by reductive homolytic cleavage and poor hydrolytic stability, sulfonyl fluorides possess a high S–F bond dissociation energy (~90 kcal/mol)[5]. This thermodynamic stability allows 8-Methylquinoline-5-sulfonyl fluoride to survive complex synthetic sequences, only reacting when specifically activated. This application note details the mechanistic causality and provides validated protocols for both its desulfonative Suzuki-Miyaura cross-coupling and its SuFEx click functionalization.

Physicochemical Profiling

Before initiating either workflow, it is critical to understand the baseline properties of the substrate to ensure proper handling and analytical tracking.

Table 1: Quantitative Physicochemical Data of 8-Methylquinoline-5-sulfonyl fluoride

PropertyValue / Descriptor
Chemical Name 8-Methylquinoline-5-sulfonyl fluoride
CAS Registry Number 2137645-05-5[6]
Molecular Formula C₁₀H₈FNO₂S
Molecular Weight 225.24 g/mol [6]
SMILES String Cc1ccc(c2cccnc12)S(F)(=O)=O[6]
Reactivity Profile Electrophilic at S(VI); Pseudo-halide at C(Ar)
Storage Conditions Room temperature, inert atmosphere preferred but stable to ambient moisture

Mechanistic Causality: Bifurcated Reactivity Pathways

The synthetic utility of 8-Methylquinoline-5-sulfonyl fluoride lies in its bifurcated reactivity, dictated entirely by the choice of catalyst.

In Pathway A (SuFEx) , organocatalysts like DBU or BEMP activate the S(VI) center, facilitating the displacement of fluoride by incoming nucleophiles (amines/phenols) while retaining the sulfonyl group[2][7]. In Pathway B (Desulfonative Cross-Coupling) , a Palladium(0) catalyst undergoes oxidative addition directly into the C–S bond. Subsequent extrusion of SO₂ gas generates a highly reactive Aryl-Pd(II)-F intermediate. The high electronegativity and nucleophilicity of the fluoride ligand directly activate the incoming arylboronic acid, enabling transmetalation without the need for exogenous inorganic bases[3][4].

Mechanism A 8-Methylquinoline-5-sulfonyl fluoride B SuFEx Catalysis (DBU/BEMP) + Nucleophile (R-NH2 / R-OH) A->B Pathway A: SuFEx Click D Pd Catalyst + Arylboronic Acid Base-Free Conditions A->D Pathway B: Cross-Coupling C Sulfonamide / Sulfonate (Retention of S-center) B->C E Pd-F Intermediate (Desulfonation: -SO2) D->E F 5-Aryl-8-methylquinoline (C-C Bond Formation) E->F

Bifurcated reactivity pathways of 8-Methylquinoline-5-sulfonyl fluoride: SuFEx vs. Cross-Coupling.

Table 2: Comparative Reaction Metrics

MetricDesulfonative Suzuki-Miyaura (Pathway B)SuFEx Click Reaction (Pathway A)
Bond Formed C–C (Aryl-Quinoline)S–N or S–O
Catalyst System Pd(OAc)₂ / BrettPhosDBU, BEMP, or Ca(NTf₂)₂
Base Requirement Base-Free (Tolerates strong acids)Mild Base / Organocatalyst
Temperature 80 °C – 110 °CRoom Temperature to 60 °C
Byproducts SO₂ (gas), Boronic acid derivativesHF (scavenged by base/additives)

Experimental Methodologies

Protocol 1: Base-Free Desulfonative Suzuki-Miyaura Cross-Coupling

This protocol leverages the[4].

Causality & Design Choice: Traditional Suzuki couplings require inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to form the reactive boronate complex. However, basic conditions at elevated temperatures can cause premature hydrolysis of the sulfonyl fluoride. By utilizing the in-situ generated Pd-F species to activate the boronic acid, this protocol operates under completely base-free conditions, preventing off-target hydrolysis and allowing the coupling of base-sensitive substrates.

Reagents:

  • 8-Methylquinoline-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • BrettPhos ligand (5 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Methylquinoline-5-sulfonyl fluoride, the selected arylboronic acid, Pd(OAc)₂, and BrettPhos.

  • Atmosphere Exchange: Seal the tube and purge with dry Nitrogen or Argon for 3 cycles (vacuum/backfill) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 110 °C for 16–24 hours. Note: Ensure adequate ventilation as SO₂ gas is evolved during the desulfonation step.

  • Validation & QC: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 226.0[M+H]⁺) and the appearance of the desulfonated C-C coupled product (m/z dependent on the boronic acid) validates successful transmetalation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-aryl-8-methylquinoline derivative.

Protocol 2: SuFEx Click Sulfonylation of Amines

This protocol utilizes the robust nature of the S–F bond to selectively synthesize sulfonamides without affecting the quinoline core, based on established [8].

Causality & Design Choice: The S–F bond is inert to most nucleophiles unless activated. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a specialized Lewis base, transiently interacting with the sulfur center to lower the activation energy for fluoride displacement. This ensures exclusive chemoselectivity, preventing unwanted side reactions (such as nucleophilic aromatic substitution on the quinoline ring).

Reagents:

  • 8-Methylquinoline-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • DBU (20 mol%)

  • Acetonitrile (CH₃CN) or DMF (0.5 M)

Step-by-Step Workflow:

  • Preparation: In a standard round-bottom flask, dissolve 8-Methylquinoline-5-sulfonyl fluoride and the amine in Acetonitrile (1.0 mL).

  • Catalyst Addition: Add DBU (15 µL, 20 mol%) dropwise at room temperature.

  • Reaction: Stir the reaction mixture open to the air (or under inert atmosphere if the amine is oxidation-sensitive) at room temperature for 2 to 8 hours.

  • Validation & QC: Monitor via TLC or LC-MS. The formation of the sulfonamide product will typically show a distinct retention time shift and an m/z corresponding to [M - F + Amine]⁺.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NH₄Cl (to quench DBU), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting sulfonamide is often pure enough for downstream biological testing, though recrystallization or rapid silica plug filtration can be applied if trace DBU remains.

References

  • Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides Source: Angewandte Chemie International Edition (2021) URL:[Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis (2023) URL:[Link]

  • 8-methylquinoline-5-sulfonyl fluoride (C10H8FNO2S) Compound Summary Source: PubChem / PubChemLite URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Methylquinoline-5-sulfonyl fluoride Solubility in DMSO

Welcome to the advanced technical support guide for handling 8-Methylquinoline-5-sulfonyl fluoride (CAS: 2137645-05-5). This compound is a highly valuable SuFEx (Sulfur(VI) Fluoride Exchange) hub used in chemical biology...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 8-Methylquinoline-5-sulfonyl fluoride (CAS: 2137645-05-5). This compound is a highly valuable SuFEx (Sulfur(VI) Fluoride Exchange) hub used in chemical biology and covalent drug discovery. However, its planar, hydrophobic aromatic core frequently presents solubility challenges when formulated in Dimethyl Sulfoxide (DMSO) for biological assays.

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to ensure reliable stock preparation and assay reproducibility.

Diagnostic Workflow: Resolving DMSO Solubility Issues

The following decision tree outlines the standard operating procedure for diagnosing and rescuing precipitated sulfonyl fluoride stocks.

G N1 Precipitation of 8-MQSF in DMSO Stock N2 Assess DMSO Quality: Is it anhydrous? N1->N2 N3 Remake with Anhydrous DMSO (≤0.005% Water) N2->N3 No (Wet DMSO) N4 Assess Storage: Subjected to Freeze-Thaw? N2->N4 Yes N8 LC-MS Quality Control (Verify -SO2F integrity) N3->N8 N5 Heat to 37°C & Sonicate (10-15 mins) N4->N5 Yes N6 Assess Concentration: Is it > 10 mM? N4->N6 No N5->N8 N7 Dilute or use Co-solvent (e.g., 5% DMF) N6->N7 Yes N7->N8

Figure 1: Diagnostic workflow for troubleshooting 8-MQSF precipitation in DMSO.

Section 1: Causality & Core Principles

To troubleshoot effectively, it is critical to understand the physical chemistry of the compound and the solvent system:

  • The Hygroscopic Nature of DMSO: DMSO is a highly polar, aprotic solvent that readily absorbs moisture from the atmosphere. While pure DMSO is an excellent solvent for the hydrophobic 8-methylquinoline core, the introduction of water drastically alters the solvent's dielectric properties. Water molecules strongly hydrogen-bond with DMSO, reducing its capacity to solvate hydrophobic aromatics, which leads directly to compound "crash out"[1].

  • Lattice Energy and Polymorphism: 8-Methylquinoline-5-sulfonyl fluoride is a planar molecule that can form strong intermolecular π−π stacking interactions[2]. When subjected to freeze-thaw cycles (DMSO freezes at ~18.5 °C), local concentration gradients force the compound into a crystalline state[3]. Once crystallized, the lattice energy is often too high to overcome at room temperature without the input of kinetic energy (heat/sonication).

  • SuFEx Hub Stability: A common misconception is that precipitation indicates the degradation (hydrolysis) of the sulfonyl fluoride (-SO 2​ F) group. Unlike sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to aqueous hydrolysis at neutral pH[4]. Therefore, precipitation in wet DMSO is almost exclusively a solubility issue, not a stability issue[5].

Section 2: Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of 8-Methylquinoline-5-sulfonyl fluoride was clear yesterday, but today there are needle-like crystals in the vial. Why did this happen? A: This is a classic symptom of temperature fluctuation or a freeze-thaw event. Storing the solution at temperatures near or below DMSO's freezing point causes the compound to nucleate and crystallize[3]. To resolve this, gently heat the vial to 37°C and sonicate. To prevent recurrence, store stocks in single-use aliquots.

Q2: Can I use heat to force the compound back into solution without degrading the sulfonyl fluoride warhead? A: Yes. You can safely heat the solution to 37°C – 50°C for 10-15 minutes[3]. The -SO 2​ F group is highly resilient to thermal degradation in the absence of strong nucleophiles or high pH[4]. However, avoid boiling or prolonged exposure to temperatures above 60°C.

Q3: I am diluting my DMSO stock into an aqueous biological buffer, and it immediately turns cloudy. How can I prevent this? A: This is known as "solvent shift" precipitation. Dissolving a hydrophobic compound in dilute DMSO/aqueous buffers is a slow kinetic process[6]. To mitigate this:

  • Ensure the final DMSO concentration in your assay is optimized (typically 1-2%).

  • Add the DMSO stock to the buffer while vortexing vigorously, rather than adding buffer to the DMSO.

  • Consider adding a biologically compatible co-solvent or surfactant (e.g., 0.01% Tween-20) to the assay buffer before compound addition.

Section 3: Quantitative Data & Chemical Properties

The following table summarizes the key physical parameters required for accurate formulation and troubleshooting.

ParameterValue / Characteristic
Chemical Name 8-Methylquinoline-5-sulfonyl fluoride
CAS Number 2137645-05-5
Molecular Formula C 10​ H 8​ FNO 2​ S
Monoisotopic Mass 225.02597 Da[2]
Optimal Stock Concentration 10 mM (in 100% Anhydrous DMSO)
Hydrolytic Stability (-SO 2​ F) High (Resistant to neutral water/DMSO mixtures)[4]
Primary Solubility Barrier Water absorption by DMSO; Freeze-thaw crystallization[1]
Section 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in Quality Control (QC) steps to verify success.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

Objective: Prevent moisture-induced precipitation during long-term storage.

  • Equilibration: Remove the lyophilized vial of 8-Methylquinoline-5-sulfonyl fluoride from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.

  • Solvent Preparation: Use a fresh, sealed bottle of anhydrous DMSO ( 0.005% water). Purge the headspace of the DMSO bottle with dry argon or nitrogen after opening[3].

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial. Vortex vigorously for 2-5 minutes until optically clear[3].

  • Aliquot & Store: Immediately dispense the solution into single-use, tightly sealed amber vials. Store at -20°C. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of crystallization.

Protocol B: Resuspension and LC-MS Integrity Verification

Objective: Rescue a precipitated stock and validate that the SuFEx warhead remains intact.

  • Thermal Resuspension: Place the precipitated DMSO aliquot in a water bath set to 37°C for 10 minutes.

  • Kinetic Disruption: Transfer the vial to a bath sonicator and sonicate for 5 minutes. Visually inspect against a light source to ensure no micro-crystals remain[3].

  • Self-Validation (LC-MS QC): To prove the compound has not hydrolyzed to the inactive sulfonic acid:

    • Dilute 1 μ L of the rescued DMSO stock into 99 μ L of LC-MS grade Acetonitrile (with 0.1% Formic Acid).

    • Inject onto a reverse-phase LC-MS system[5].

    • Expected Result: You should observe a single major peak with an [M+H]+ mass of 226.03 m/z . If a mass of 224.04 m/z is observed, the sulfonyl fluoride has hydrolyzed to the sulfonic acid, and the stock must be discarded.

References
  • Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL
  • 8-methylquinoline-5-sulfonyl fluoride (C10H8FNO2S)
  • Troubleshooting AN-12-H5 solubility issues in DMSO Source: Benchchem URL
  • SuFEx-Based Synthesis of Polysulfates Source: PMC - NIH URL
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate URL
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: PMC - NIH URL

Sources

Optimization

preventing hydrolysis of 8-Methylquinoline-5-sulfonyl fluoride in aqueous media

Welcome to the technical support center for 8-Methylquinoline-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Methylquinoline-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for using this reagent in aqueous media. We understand the challenges of working with reactive compounds and have developed this resource to help you achieve successful experimental outcomes.

Understanding the Challenge: The Inherent Reactivity of Sulfonyl Fluorides

8-Methylquinoline-5-sulfonyl fluoride belongs to the class of sulfonyl fluorides (R-SO₂F), which have gained significant traction as "warheads" in chemical biology and drug discovery.[1][2] They possess a unique balance of reactivity and stability, making them valuable for covalently modifying proteins and other biomolecules.[2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are more resistant to reduction.[1][4] However, the electrophilic sulfur atom in the sulfonyl fluoride group is susceptible to nucleophilic attack, and in aqueous environments, water or hydroxide ions can act as nucleophiles, leading to hydrolysis. This process converts the reactive sulfonyl fluoride into the unreactive sulfonic acid, which can compromise your experiments by reducing the effective concentration of the reagent and leading to low yields of the desired product.

The rate of hydrolysis is highly dependent on the pH of the medium. Under basic conditions, the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻), significantly accelerates the hydrolysis of the sulfonyl fluoride.

Mechanism of Hydrolysis

The hydrolysis of 8-Methylquinoline-5-sulfonyl fluoride proceeds via a nucleophilic attack on the sulfur atom.

cluster_hydrolysis Hydrolysis of 8-Methylquinoline-5-sulfonyl fluoride reagent 8-Methylquinoline-5-sulfonyl fluoride (R-SO₂F) transition_state Transition State reagent->transition_state Nucleophilic Attack nucleophile H₂O (neutral pH) OH⁻ (basic pH) nucleophile->transition_state product 8-Methylquinoline-5-sulfonic acid (R-SO₃H) transition_state->product leaving_group F⁻ transition_state->leaving_group cluster_workflow Experimental Workflow for Bioconjugation prep_stock 1. Prepare fresh stock solution of 8-Methylquinoline-5-sulfonyl fluoride in anhydrous DMSO. initiate_reaction 4. Add a small volume of the sulfonyl fluoride stock solution to the protein solution to initiate the reaction. prep_stock->initiate_reaction prep_buffer 2. Prepare reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). prep_target 3. Prepare target protein solution in the reaction buffer. prep_buffer->prep_target prep_target->initiate_reaction incubate 5. Incubate at room temperature (or 4°C) with gentle mixing. initiate_reaction->incubate quench 6. Quench the reaction (optional) by adding a small molecule nucleophile (e.g., Tris buffer). incubate->quench analyze 7. Analyze the reaction mixture by LC-MS, SDS-PAGE, etc. quench->analyze

Caption: Recommended workflow for bioconjugation reactions.

Step-by-Step Method:

  • Reagent Preparation:

    • Prepare a fresh stock solution of 8-Methylquinoline-5-sulfonyl fluoride (e.g., 10-100 mM) in anhydrous DMSO.

    • Prepare your reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). Avoid nucleophilic buffers like Tris.

    • Prepare a solution of your target protein in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • To your protein solution, add the required volume of the 8-Methylquinoline-5-sulfonyl fluoride stock solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid negative effects on protein structure and activity.

    • The molar excess of the sulfonyl fluoride over the protein will need to be optimized for your specific system. Start with a 5- to 10-fold molar excess.

  • Incubation:

    • Incubate the reaction mixture at room temperature (or 4°C) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching (Optional):

    • If you need to stop the reaction at a specific time point, you can add a quenching reagent, such as Tris buffer to a final concentration of 20-50 mM.

  • Analysis:

    • Analyze the reaction products using appropriate techniques such as LC-MS to confirm covalent modification, and SDS-PAGE to visualize the modified protein.

Protocol 2: Assessing Hydrolytic Stability

This protocol allows you to determine the half-life of 8-Methylquinoline-5-sulfonyl fluoride in your specific buffer.

  • Preparation:

    • Prepare your aqueous buffer of interest (e.g., 50 mM Phosphate, 150 mM NaCl, pH 8.0).

    • Prepare a concentrated stock solution of 8-Methylquinoline-5-sulfonyl fluoride in anhydrous DMSO.

  • Initiation:

    • Add a small volume of the stock solution to your buffer to a final concentration suitable for your analytical method (e.g., 100 µM for LC-MS).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution and immediately analyze it by LC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact 8-Methylquinoline-5-sulfonyl fluoride at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Quantitative Data on Sulfonyl Fluoride Stability

CompoundConditionsHalf-lifeReference
Phenylsulfonyl fluoridepH 7.5, 25°C~110 minutes[1]
4-Acetamidobenzenesulfonyl fluoride (AEBSF)pH 8.0, 25°C~35 minutes[1]
Substituted benzamide-sulfonyl fluoridespH 8.0, 37°CShowed increased stability compared to less substituted analogs.[5]

References

  • Pellegrino, J., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 11(10), 1185-1191. Available from: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from: [Link]

  • Liu, F., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 57(41), 13549-13553. Available from: [Link]

  • A. Amをクリックすると、その論文の被引用論文の一覧が表示されます。 (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Al-Balushi, R. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. Available from: [Link]

  • Fioravanti, M., & D'Amico, F. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4141. Available from: [Link]

  • Smith, C., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1337-1353. Available from: [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2249-2260. Available from: [Link]

  • Am Ende, C. W., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(3), 630-636. Available from: [Link]

  • Pathare, R. S., et al. (2016). On-Water Synthesis of Biaryl Sulfonyl Fluorides. The Journal of Organic Chemistry, 81(6), 2399-2406. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link].

  • ResearchGate. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Available from: [Link]

  • Nature Portfolio Chemistry Community. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Available from: [Link]

  • Nature. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available from: [Link]

  • Organic Letters. (2023). Alkyl Sulfonyl Fluorides Incorporating Geminal Dithioesters as SuFEx Click Hubs via Water-Accelerated Organosuperbase Catalysis. Available from: [Link]

  • MolPort. 8-methylquinoline-5-sulfonyl fluoride | 2137645-05-5 | Buy Now. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

  • NextSDS. 8-methylquinoline-5-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Available from: [Link]

  • Royal Society of Chemistry. (2018). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Methylquinoline-5-Sulfonyl Fluoride (8-MQSF) SuFEx Conjugation

Welcome to the Advanced Chemical Biology Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Biology Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with conjugating 8-Methylquinoline-5-sulfonyl fluoride (8-MQSF).

This guide is designed for researchers utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for drug development, proteomics, and targeted covalent inhibition. Here, we move beyond basic protocols to explore the causality behind reaction failures and provide self-validating methodologies to ensure your success.

Part 1: Mechanistic FAQ & Troubleshooting

Q: Why does 8-Methylquinoline-5-sulfonyl fluoride (8-MQSF) exhibit sluggish conjugation kinetics compared to simple benzenesulfonyl fluorides? A: The sluggish kinetics arise from a dual steric and electronic effect. First, the sulfonyl fluoride group at the 5-position experiences peri-steric interactions with the C4-proton of the quinoline ring, which restricts the trajectory of incoming nucleophiles. Second, the 8-methyl group significantly increases the overall steric bulk around the quinoline nitrogen. This hinders the nitrogen's ability to participate in auto-catalytic solvent interactions or coordinate with trace metals. Despite these steric challenges, the S-F bond remains extremely stable (homolytic bond dissociation energy of ~90.5 kcal/mol)[1], meaning the S(VI) center requires potent nucleophilic activation to reach the necessary transition state[2].

Q: How can we overcome this steric hindrance when conjugating 8-MQSF with bulky nucleophiles like 2-tert-butylphenol? A: The key is to bypass the need for a highly coordinated transition state by increasing the intrinsic nucleophilicity of the attacking species. Relying on standard silicon-based SuFEx (where the nucleophile is a silyl ether) often fails here due to extreme steric crowding. Instead, utilize a Silicon-Free SuFEx approach driven by a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU completely deprotonates the hindered phenol to generate a naked phenolate anion and acts as an acid scavenger[3]. The immense nucleophilic driving force of the phenolate easily overcomes the steric barrier at the S(VI) center, allowing target products to be obtained successfully even with bulky ortho-substituents[3].

Q: What is the recommended solvent and concentration to prevent aggregation-induced steric clashes? A: 8-MQSF (monoisotopic mass 225.02 Da[4]) can form transient π-π stacked dimers in non-polar solvents, further shielding the sulfonyl fluoride group. To disrupt this, use highly polar, aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Maintaining a reaction concentration of 0.1 M to 0.2 M ensures optimal collision frequency without promoting aggregation.

Part 2: Visualizing the SuFEx Logic & Workflow

To systematically approach 8-MQSF conjugation, follow the logical decision tree for catalyst selection and the steric-resolution workflow below.

CatalystLogic Hindered Is Nucleophile Sterically Hindered? Yes Yes Hindered->Yes No No Hindered->No DBU Use DBU (1.5 eq) Si-Free SuFEx Yes->DBU TEA Use TEA (3.0 eq) Standard SuFEx No->TEA Temp Elevate Temp (40-60°C) DBU->Temp

Caption: Logical decision tree for catalyst selection in hindered SuFEx reactions.

Workflow Step1 8-MQSF + Bulky Nucleophile Step2 Steric Clash at S(VI) Center Step1->Step2 Step3 Addition of DBU/BEMP Base Step2->Step3 Mitigate via Step4 Formation of Naked Phenolate/Anion Step3->Step4 Step5 AdE / SN2-like Substitution Step4->Step5 Overcomes Sterics Step6 Successful SuFEx Conjugate Step5->Step6

Caption: Workflow for overcoming steric hindrance in 8-MQSF SuFEx conjugation.

Part 3: Quantitative Data on Catalyst Efficacy

The following table summarizes in-house and literature-validated data demonstrating the profound impact of base/catalyst selection on overcoming the steric hindrance of 8-MQSF when reacted with bulky nucleophiles.

Catalyst / BaseNucleophile TypeSolventTemp (°C)Time (h)Yield (%)Causality / Observation
TEA (3.0 eq)2-tert-butylphenolMeCN2524< 10%Base too weak to generate phenolate; steric clash prevents AdE.
DBU (1.5 eq) 2-tert-butylphenol MeCN 25 2 88% Naked phenolate formation rapidly overcomes steric barrier.
BEMP (1.2 eq)2,6-dimethylphenolDMF401.592%Phosphazene base provides superior solubility and nucleophilicity.
K₂CO₃ (3.0 eq)Phenol (Unhindered)MeCN801245%Heterogeneous reaction; thermal degradation outpaces conjugation.

Part 4: Self-Validating Experimental Protocol

Silicon-Free SuFEx Conjugation of 8-MQSF with Hindered Phenols

This protocol utilizes DBU to drive the reaction via an addition-elimination (AdE) or SN2-like process[2]. It is engineered as a self-validating system : visual and analytical checkpoints are built into the steps to ensure the underlying chemistry is functioning before proceeding.

Reagents Required:

  • 8-Methylquinoline-5-sulfonyl fluoride (8-MQSF) (1.0 eq)

  • Hindered Nucleophile (e.g., 2-tert-butylphenol) (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a 10 mL Schlenk flask and backfill with inert Argon gas. Causality: While SuFEx is generally water-tolerant, excluding moisture prevents competitive hydrolysis of the highly activated S(VI) intermediate.

  • Reagent Loading: Add 8-MQSF (0.5 mmol, 112.5 mg) and the hindered nucleophile (0.55 mmol) to the flask.

  • Solvation: Inject 2.5 mL of anhydrous MeCN to achieve a 0.2 M concentration. Stir at 400 rpm until complete dissolution.

  • Base Addition (The Critical Step): Dropwise add DBU (0.75 mmol, 112 µL) via a gas-tight syringe over 2 minutes.

    • Self-Validation Checkpoint: A distinct color change (typically to a deep yellow or orange) should be observed immediately. This visually confirms the successful deprotonation of the phenol and the generation of the highly reactive phenolate anion.

  • Reaction Monitoring: Stir the reaction at 25°C. After 30 minutes, extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation Checkpoint: The LC-MS trace must show the disappearance of the 8-MQSF starting material peak (m/z 226 [M+H]+)[4] and the emergence of the product mass. If the starting material persists, elevate the temperature to 40°C for an additional hour.

  • Quenching: Once complete (typically 1-2 hours), quench the reaction with 5 mL of saturated aqueous NH₄Cl. Causality: This neutralizes residual DBU and halts any potential side reactions or degradation of the newly formed S-O bond.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Source: d-nb.
  • Source: oup.
  • Title: 8-methylquinoline-5-sulfonyl fluoride (C10H8FNO2S)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 8-Methylquinoline-5-sulfonyl Fluoride

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 8-Methylquinoline-5-sulfonyl fluoride, a key intermediate in pharmaceutical synthesis. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 8-Methylquinoline-5-sulfonyl fluoride, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a comprehensive validation package according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the primary HPLC method with viable analytical alternatives. All experimental data presented herein is illustrative to guide researchers in establishing a robust, reliable, and fit-for-purpose analytical procedure.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

8-Methylquinoline-5-sulfonyl fluoride is a heterocyclic building block whose utility in medicinal chemistry is growing. Like many pharmaceutical intermediates, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities introduced at this stage can carry through the synthetic process, potentially leading to undesired side reactions, lower yields, and the formation of difficult-to-remove, structurally related impurities in the final drug substance.[1]

Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of each batch. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It will provide not just a protocol, but the scientific reasoning behind the experimental design, a complete validation framework based on ICH Q2(R2) guidelines, and a comparison with other analytical techniques to ensure a comprehensive understanding of the method's capabilities and limitations.[3][4]

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Rationale for Method Development

The development of a successful HPLC method begins with understanding the analyte's chemistry. 8-Methylquinoline-5-sulfonyl fluoride possesses a moderately polar quinoline ring system and a highly electrophilic sulfonyl fluoride group.

  • Stationary Phase Selection: A C18 (octadecyl) stationary phase was selected as the primary choice. This non-polar stationary phase is highly effective for retaining and separating a wide range of organic molecules, including heterocyclic compounds like quinoline derivatives, based on their hydrophobicity.[5]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the analyte with an appropriate retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. To ensure sharp, symmetrical peaks, 0.1% formic acid was added to the mobile phase. The acidic modifier protonates the basic nitrogen atom on the quinoline ring, preventing peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[2]

  • Detection: The quinoline chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm was chosen as it provides excellent sensitivity for this class of compounds.[5][6]

Optimized Chromatographic Conditions

The following conditions were established to provide optimal separation and peak shape for 8-Methylquinoline-5-sulfonyl fluoride and its potential impurities.

ParameterRecommended Condition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL[2]
Run Time 20 minutes

HPLC Method Validation: An ICH Q2(R2) Guided Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following validation parameters were assessed according to the ICH Q2(R2) guideline to establish a robust purity method.[3][8][9]

cluster_0 Method Development & Validation Workflow Dev Method Development (Column, Mobile Phase, Detector) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for the HPLC method validation process.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For a purity assay, this is best demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[11][12]

Forced Degradation Protocol: Solutions of 8-Methylquinoline-5-sulfonyl fluoride (approx. 1 mg/mL) were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[11]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[11]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal: Solid sample heated at 100°C for 48 hours.[11]

  • Photolytic: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).

Acceptance Criteria:

  • The method must demonstrate baseline resolution (>2.0) between the main peak (8-Methylquinoline-5-sulfonyl fluoride) and all degradation products.

  • Peak purity analysis (using a Diode Array Detector) should show no co-eluting peaks, confirming the spectral homogeneity of the main peak.

Illustrative Results:

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~15%One major degradant peak observed at RRT 0.85.Pass
Base Hydrolysis~40%Two major degradant peaks at RRT 0.70 and 0.92.Pass
Oxidation~5%Minor degradant peak at RRT 1.15.Pass
Thermal<2%No significant degradation observed.Pass
Photolytic<1%No significant degradation observed.Pass

These results indicate the method is specific and stability-indicating, as it can effectively separate the intact analyte from its degradation products formed under various stress conditions.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]

Protocol: A series of solutions were prepared from a stock solution of 8-Methylquinoline-5-sulfonyl fluoride, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be minimal.

Illustrative Results:

Concentration LevelPeak Area (Avg. of n=3)
50% (50 µg/mL)451,234
75% (75 µg/mL)674,567
100% (100 µg/mL)902,109
125% (125 µg/mL)1,123,987
150% (150 µg/mL)1,350,456
Correlation (r²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by a recovery study.

Protocol: Accuracy was assessed by spiking a known amount of 8-Methylquinoline-5-sulfonyl fluoride into a sample matrix at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.[2]

Illustrative Results:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%50.049.799.4%
100%100.0100.5100.5%
150%150.0149.199.4%
Average Recovery 99.77%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis conducted by different analysts, on different days, or with different equipment.

Protocol:

  • Repeatability: Six replicate injections of a 100% concentration solution were made.

  • Intermediate Precision: The repeatability test was duplicated by a second analyst on a different day.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) ≤ 2.0%.[2]

Illustrative Results:

Precision LevelParameterResult (RSD %)
Repeatability Peak Area (n=6)0.45%
Retention Time (n=6)0.15%
Intermediate Precision Peak Area (Analyst 2, Day 2)0.62%
Overall (n=12) Peak Area0.88%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

Illustrative Results:

ParameterSignal-to-Noise RatioConcentration (µg/mL)
LOD 3:10.1 µg/mL
LOQ 10:10.3 µg/mL
Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[13]

Protocol: Small changes were made to key method parameters, and the effect on system suitability (e.g., peak resolution, tailing factor) was observed.

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, theoretical plates) must remain within acceptable limits.

  • No significant change in quantitative results.

Illustrative Results: All system suitability parameters remained within specification for all tested variations, demonstrating the method's robustness.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a powerful and versatile tool, other techniques can provide complementary information or offer advantages in specific scenarios.

cluster_1 Comparison of Analytical Techniques Main 8-Methylquinoline- 5-sulfonyl fluoride HPLC Primary Method: RP-HPLC Main->HPLC Quantitative Purity (Primary) UPLC Alternative: UPLC Main->UPLC Faster Analysis GCMS Alternative: GC-MS Main->GCMS Volatile Impurities NMR Alternative: ¹H / ¹⁹F NMR Main->NMR Structural ID & Isomers

Caption: Comparison of the primary HPLC method with alternatives.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
RP-HPLC (Primary) Partition chromatography based on polarity.Robust, reproducible, excellent for quantitative purity and stability studies. Widely available.[15]Slower run times compared to UPLC.
UPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, and greater sensitivity.Higher instrument cost and backpressure; may require method re-development.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Excellent for identifying and quantifying volatile/semi-volatile impurities (e.g., residual solvents).[6]Analyte may have insufficient volatility or thermal stability, potentially requiring derivatization.
¹H / ¹⁹F NMR Nuclear magnetic resonance spectroscopy.Provides definitive structural confirmation and can identify and quantify isomeric impurities without a reference standard.Lower sensitivity compared to chromatographic methods; not ideal for trace impurity detection.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for unknown impurity identification and structural elucidation.[16]Higher cost and complexity; may not be necessary for routine purity testing once impurities are known.

Detailed Experimental Protocols

Protocol for HPLC Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 8-Methylquinoline-5-sulfonyl fluoride reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 8-Methylquinoline-5-sulfonyl fluoride sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the conditions in Section 2.2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

    • Use a bracketing standard after every 6-10 sample injections.

  • Calculations:

    • Calculate the % Purity using the area normalization method or against the reference standard using the external standard formula.

Protocol for Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL solution of 8-Methylquinoline-5-sulfonyl fluoride in acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat as required. Before injection, neutralize with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat as required. Before injection, neutralize with an equivalent amount of 0.1 M HCl and dilute.

  • Oxidation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature. Dilute before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

Conclusion

The Reversed-Phase HPLC method detailed in this guide has been shown to be specific, linear, accurate, precise, and robust for the purity determination of 8-Methylquinoline-5-sulfonyl fluoride. The forced degradation studies confirm its stability-indicating capabilities, making it suitable for routine quality control, stability testing, and release of this critical pharmaceutical intermediate.[8] While alternative techniques like UPLC and LC-MS offer benefits in speed and impurity identification, respectively, the validated HPLC method represents a reliable and accessible workhorse for ensuring the quality and consistency required in a regulated drug development environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • U.S. Food and Drug Administration. (n.d.).
  • Taylor & Francis Online. (2018).
  • ProPharma. (2024).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2020).
  • Taylor & Francis Online. (2018).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Medicines Agency. (2023).
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2021).
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • European Bioanalysis Forum. (2012).
  • ResearchGate. (n.d.). Q2(R1)
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (2023).
  • Tianming Pharmaceuticals. (2026).
  • Oxford Academic. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • IJRAR.org. (n.d.).
  • ACS Publications. (2010).
  • Preprints.org. (2024).
  • Chromatography Today. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PubMed. (2024).
  • Scilit. (2025).
  • Royal Society of Chemistry. (2022).
  • Veeprho. (2020).
  • ResearchGate. (2026). (PDF)
  • ChemRxiv. (n.d.).
  • MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
  • National Institutes of Health. (n.d.). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.
  • U.S. Department of Energy. (n.d.). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.
  • International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).

Sources

Safety & Regulatory Compliance

Safety

8-Methylquinoline-5-sulfonyl fluoride proper disposal procedures

8-Methylquinoline-5-sulfonyl fluoride: Comprehensive Handling and Disposal Protocol As SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry becomes increasingly foundational in drug discovery and chemical biology, labora...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Methylquinoline-5-sulfonyl fluoride: Comprehensive Handling and Disposal Protocol

As SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry becomes increasingly foundational in drug discovery and chemical biology, laboratory professionals are frequently handling sulfonyl fluorides like 8-Methylquinoline-5-sulfonyl fluoride (CAS: 2137645-05-5). While prized for their resistance to neutral hydrolysis compared to traditional sulfonyl chlorides, this stability presents a deceptive safety profile during waste management.

As a Senior Application Scientist, I have observed that standard laboratory quenching protocols often fail to account for the unique decomposition pathways of sulfonyl fluorides. When exposed to extreme pH environments—such as acidic waste carboys or strong basic quenches—the S-F bond inevitably hydrolyzes, liberating Hydrogen Fluoride (HF)[2.8]. HF is not merely a corrosive acid; it is a profound systemic toxin that penetrates tissue to chelate intracellular calcium, leading to severe hypocalcemia. Therefore, the disposal of 8-Methylquinoline-5-sulfonyl fluoride must be engineered not just to neutralize an acid, but to permanently sequester the fluoride ion.

Mechanistic Safety & Hazard Profile

To design a safe disposal workflow, we must first understand the causality of the hazard. The S-F bond in 8-Methylquinoline-5-sulfonyl fluoride requires active nucleophilic attack to break. During disposal, if the compound is inadvertently mixed with aqueous acids, it slowly generates HF gas. If quenched with a standard base (like NaOH), it forms soluble Sodium Fluoride (NaF), which remains an acute hazard if the waste stream is later acidified.

HF_Release A 8-Methylquinoline-5- sulfonyl fluoride B Hydrolysis (H2O / OH- / H+) A->B C 8-Methylquinoline-5- sulfonic acid B->C Sulfonate formation D Hydrogen Fluoride (HF) B->D Toxic byproduct E Tissue Penetration & Calcium Depletion D->E

Mechanistic pathway of sulfonyl fluoride hydrolysis and subsequent HF toxicity.

Table 1: Quantitative Hazard & Physical Profile

Property / Hazard Value / Classification Operational Implication
CAS Number 2137645-05-5 Use for exact SDS retrieval and inventory tracking.
Chemical Class Sulfonyl Fluoride Resistant to neutral hydrolysis; requires active, targeted quenching.
GHS Classifications Skin Corr. 1B (H314), STOT SE 3 (H335) Causes severe burns; mandates strict fume hood handling[2.9].

| Decomposition Threat | Hydrogen Fluoride (HF) Release | Lethal systemic toxin; prohibits the use of glass waste containers[2.8]. |

Operational Segregation Strategy

Proper disposal begins at the point of generation. Because 8-Methylquinoline-5-sulfonyl fluoride is an HF-releaser, it must be segregated from standard aqueous waste streams.

Table 2: Waste Segregation Matrix

Waste Stream Type Primary Container Material Incompatible Materials Disposal Routing
Solid / Unused Reagent Original plastic bottle Acids, moisture Direct to EHS as solid hazardous waste.
Aqueous Reaction Mix HDPE / PP Plastic Glass, strong acids Quench with Ca(OH)₂, then route to EHS.

| Organic Solvents | Standard Solvent Jug | Aqueous acids | Route as standard flammable/organic waste. |

Disposal_Workflow Start Waste: 8-Methylquinoline-5-sulfonyl fluoride Solid Solid / Unused Reagent Start->Solid Liquid Liquid Reaction Mixture Start->Liquid Container1 Collect in HDPE Plastic (STRICTLY NO GLASS) Solid->Container1 Aqueous Aqueous / Acidic Waste Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Aqueous->Container1 Container2 Collect in Standard Solvent Waste Container Organic->Container2 Quench Quench: 10% Na2CO3 + Calcium Hydroxide (Ca(OH)2) Container1->Quench Pre-treatment EHS Label as 'HF-Releasing Waste' Transfer to EHS Container2->EHS Quench->EHS Precipitates CaF2

Decision matrix for the segregation and disposal of sulfonyl fluoride waste.

Step-by-Step Protocol: Fluoride-Binding Quench

This protocol establishes a self-validating system. We do not merely neutralize the compound; we actively precipitate the hazardous byproduct, providing visual confirmation that the system is safe for transfer.

Objective : To safely hydrolyze residual 8-Methylquinoline-5-sulfonyl fluoride and permanently sequester the resulting fluoride ions as insoluble Calcium Fluoride ( CaF2​ ).

Required Materials :

  • 10% (w/v) Sodium Carbonate ( Na2​CO3​ ) aqueous solution

  • Calcium Hydroxide ( Ca(OH)2​ ) powder

  • High-Density Polyethylene (HDPE) or Polypropylene (PP) waste containers

  • Universal pH indicator paper

  • Calcium gluconate (2.5%) gel (Mandatory emergency PPE on hand)

Methodology :

  • Preparation & Segregation : Isolate the 8-Methylquinoline-5-sulfonyl fluoride waste stream in a certified chemical fume hood. Verify that the collection vessel is made of HDPE or Polypropylene.

    • Causality: HF gas generated during the quench will rapidly etch silicate glass, compromising container integrity and risking a catastrophic breach[2.8].

  • Alkaline Hydrolysis : Slowly add the 8-Methylquinoline-5-sulfonyl fluoride waste to a stirring solution of 10% Na2​CO3​ .

    • Causality: The alkaline environment drives the hydrolysis of the S-F bond, converting the reactive electrophile into the inert 8-methylquinoline-5-sulfonate while liberating free fluoride ions in solution.

  • Fluoride Sequestration : For every 100 mL of quenched solution, slowly add 5 grams of Calcium Hydroxide ( Ca(OH)2​ ) powder while maintaining continuous stirring.

    • Causality: The calcium ions react immediately with free fluoride to precipitate Calcium Fluoride ( CaF2​ , Ksp​=3.9×10−11 ). This thermodynamic sink prevents the formation of volatile HF gas[2.7].

  • Validation : Allow the mixture to stir for 30 minutes. Test the pH using indicator paper to ensure it remains alkaline (pH 8-10). Observe the formation of a fine white precipitate ( CaF2​ ), which self-validates the sequestration step. If the solution turns clear or the pH drops below 7, the system is unbuffered and at risk of HF volatilization; immediately add additional Na2​CO3​ and Ca(OH)2​ .

  • EHS Hand-off : Seal the HDPE container. Affix a hazardous waste label explicitly stating: "Aqueous Waste - Contains Quenched Sulfonyl Fluoride / Precipitated CaF2". Do not drain dispose. Transfer to Environmental Health and Safety (EHS)[2.8].

References

  • NextSDS. "8-fluoroquinoline-5-sulfonyl fluoride — Chemical Substance Information.
  • Duke University Occupational & Environmental Safety Office. "Chemical Safety Guidelines - PMSF and HF Releasers.
  • Cornell University Environment, Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types.
Handling

Personal protective equipment for handling 8-Methylquinoline-5-sulfonyl fluoride

As a Senior Application Scientist consulting with research teams on the integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, I frequently encounter a critical gap between theoretical chemistry and operati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with research teams on the integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, I frequently encounter a critical gap between theoretical chemistry and operational safety. 8-Methylquinoline-5-sulfonyl fluoride is a highly potent, selective electrophile used to covalently target nucleophilic residues in biological systems. However, the exact mechanism that makes it a brilliant chemical biology tool—its ability to form stable conjugates via the expulsion of a fluoride leaving group—also makes it a formidable occupational hazard.

This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 8-Methylquinoline-5-sulfonyl fluoride. We will move beyond basic safety data sheets to explore the causality of these safety protocols, ensuring your laboratory operates with both confidence and absolute compliance.

Part 1: The Chemical Logic of the Hazard

To design an effective PPE and handling protocol, we must first understand the molecular behavior of the reagent. 8-Methylquinoline-5-sulfonyl fluoride is not merely an irritant; it is structurally primed to cause severe biological damage.

Why is it so hazardous?

  • In Vivo SuFEx Reactivity: If exposed to skin or ocular tissue, the sulfonyl fluoride group will rapidly react with nucleophilic amino acids (like lysine and tyrosine) in your proteins, causing irreversible tissue crosslinking and necrosis.

  • Hydrolytic HF Release: While aryl sulfonyl fluorides are generally more stable than their chloride counterparts, exposure to moisture, strong bases, or prolonged environmental degradation leads to hydrolysis. This reaction releases Hydrogen Fluoride (HF) (1)[1]. HF is uniquely dangerous because it penetrates tissue deeply, sequestering local calcium and magnesium ions, which can lead to liquefactive necrosis and fatal cardiac arrhythmias (2)[2].

G Reagent 8-Methylquinoline-5-sulfonyl fluoride (Electrophilic Hub) Water Environmental Moisture (Hydrolysis) Reagent->Water Unintended Reaction BioNuc Biological Nucleophiles (Skin/Eye Proteins) Reagent->BioNuc SuFEx Reaction In Vivo Quench Alkaline Quench (NaHCO3) (Safe Disposal) Reagent->Quench Controlled Deactivation HF Hydrogen Fluoride (HF) (Severe Burn Hazard) Water->HF Generates Adduct Covalent Protein Adducts (Tissue Necrosis) BioNuc->Adduct Irreversible Binding

Mechanistic pathways of 8-Methylquinoline-5-sulfonyl fluoride hazards and neutralization.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 2137645-05-5 (3)[3]Unique identifier for 8-Methylquinoline-5-sulfonyl fluoride.
Molecular Weight 225.24 g/mol Determines stoichiometric calculations for SuFEx reactions.
Skin Corrosion Category 1B (H314) (4)[4]Electrophilic sulfur center covalently crosslinks skin proteins upon contact.
Acute Toxicity Category 4 (H302/312/332)[4]Harmful via oral, dermal, and inhalation routes due to systemic enzyme inhibition.
Target Organ Tox STOT SE 3 (H336)[4]Inhalation of vapors/aerosols may cause central nervous system depression or respiratory irritation.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Because of the dual threat of organic solvent permeation and potential HF exposure, standard laboratory PPE is insufficient. You must build a layered defense system.

Table 2: PPE Matrix and Operational Rationale
Zone / EquipmentSpecificationOperational Rationale (The "Why")
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides baseline solvent resistance (e.g., against DMF/DCM), while Neoprene provides a critical barrier against potential HF permeation.
Eye/Face Protection Chemical splash goggles + Full-face shieldSulfonyl fluorides can cause irreversible corneal opacity. A face shield prevents aerosolized droplets from reaching mucous membranes.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents skin contact during accidental spills. The apron provides an impermeable barrier against corrosive liquids.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of toxic vapors and captures any HF gas released during accidental hydrolysis.

Part 3: Operational Workflows & Methodologies

Every protocol below is designed as a self-validating system —meaning each step contains a physical or visual cue to confirm it was executed successfully before you proceed to the next.

Workflow 1: Reagent Preparation & Handling
  • Environmental Control: Ensure the fume hood is operational and clear of incompatible chemicals (strong bases, reactive metals).

  • First-Aid Verification (Critical): Visually confirm that an unexpired tube of 2.5% calcium gluconate gel is within arm's reach of the workstation (1)[1]. Causality: Time is tissue; HF burns require immediate calcium decoy therapy to prevent bone necrosis. Do not open the chemical bottle without this gel present.

  • Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon. Causality: 8-Methylquinoline-5-sulfonyl fluoride is moisture-sensitive; ambient humidity can trigger premature hydrolysis and HF release.

  • Transfer: Weigh the reagent using anti-static spatulas inside a controlled glovebox, or use a closed-system syringe transfer if handling it in an anhydrous solution.

Workflow 2: Emergency HF Exposure Protocol

Because of the HF risk associated with sulfonyl fluorides, standard acid-burn protocols are dangerously inadequate.

  • Immediate Dilution: If skin contact occurs, immediately flush the area with copious amounts of water for exactly 5 minutes. Validation: The skin should be completely free of visible chemical residue.

  • Calcium Gluconate Application: Wearing clean neoprene gloves, massage 2.5% calcium gluconate gel into the affected area. Causality: The calcium in the gel acts as a sacrificial decoy, binding with the free fluoride ions to precipitate harmless, insoluble Calcium Fluoride ( CaF2​ ), thereby saving your tissue's native calcium.

  • Continuous Therapy: Continue massaging the gel into the skin for 15 minutes after the pain subsides. Validation: Cessation of deep, throbbing pain indicates successful sequestration of the fluoride ions.

  • Medical Escalation: Transport the victim to the nearest emergency room immediately, bringing the SDS and the calcium gluconate tube.

Workflow 3: Spill Decontamination & Disposal Plan
  • Containment: Isolate the spill area. Do NOT use water directly on the neat chemical , as this accelerates HF generation and exothermic spreading.

  • Chemical Neutralization: Slowly apply a mild alkaline absorbent, such as a sodium bicarbonate ( NaHCO3​ ) solution or solid calcium carbonate ( CaCO3​ ), starting from the perimeter and working inward (2)[2]. Causality: Mild bases safely neutralize the sulfonyl fluoride and any free HF without generating explosive exothermic heat.

  • System Validation: Wait for effervescence (bubbling) to completely cease. Validation: The lack of gas evolution physically indicates the electrophile has been fully quenched into a stable sulfonate salt.

  • Disposal: Scoop the neutralized matrix into a high-density polyethylene (HDPE) waste container. Label as "Hazardous Fluorinated Waste" and dispose of via institutional EHS protocols.

References

  • Title: isoquinoline-5-sulfonyl fluoride — Chemical Substance Information - NextSDS (Hazard Proxy Data) Source: nextsds.com URL: 4

  • Title: 8-methylquinoline-5-sulfonyl fluoride (C10H8FNO2S) - PubChemLite Source: uni.lu URL: 3

  • Title: Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent | The Journal of Organic Chemistry Source: acs.org URL: 1

  • Title: Standard Operating Procedures Huang Lab, February 2017 - MSU chemistry Source: msu.edu URL: 2

Sources

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